- Deprotonation of chloropyridines using lithium magnesatesTetrahedron Letters (2004, 2004, 45(42), 7873-7877,
Cas no 98027-84-0 (2,6-Dichloro-4-iodopyridine)

2,6-Dichloro-4-iodopyridine structure
상품 이름:2,6-Dichloro-4-iodopyridine
2,6-Dichloro-4-iodopyridine 화학적 및 물리적 성질
이름 및 식별자
-
- 2,6-Dichloro-4-iodopyridine
- 2,6-Dichloro-4-iodo-pyridine
- 2 6-dichloro-4-iodopyridine
- PYRIDINE, 2,6-DICHLORO-4-IODO-
- PubChem17648
- 2,6-Dichloro-4-iodopyridine,
- 2,6 dichloro-4-iodo pyridine
- NGSKFMPSBUAUNE-UHFFFAOYSA-N
- EBD16995
- BCP03577
- BBL101271
- STL555067
- 4-IODO-2,6-DICHLOROPYRIDINE
- LS20633
- TRA0010168
- AB32018
- 2,6-Dichloro-4-iodopyridine (ACI)
- DTXSID00471453
- BB 0261950
- 2,6-dichloro-4-iodopyridine;2 6-Dichloro-4-iodopyridine
- EN300-125368
- FT-0682253
- J-507432
- 2,6-Dichloro-4-iodopyridine, 97%
- AKOS005257743
- MFCD07368400
- HY-41945
- SCHEMBL363319
- GS-5875
- AM20061785
- SY019485
- 98027-84-0
- CS-D1682
- D4774
- AC-26248
- DB-000817
-
- MDL: MFCD07368400
- 인치: 1S/C5H2Cl2IN/c6-4-1-3(8)2-5(7)9-4/h1-2H
- InChIKey: NGSKFMPSBUAUNE-UHFFFAOYSA-N
- 미소: IC1C=C(N=C(C=1)Cl)Cl
계산된 속성
- 정밀분자량: 272.8609g/mol
- 표면전하: 0
- XLogP3: 3.4
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 1
- 회전 가능한 화학 키 수량: 0
- 동위원소 질량: 272.8609g/mol
- 단일 동위원소 질량: 272.8609g/mol
- 수소 결합 토폴로지 분자 극성 표면적: 12.9Ų
- 중원자 수량: 9
- 복잡도: 91
- 동위원소 원자 수량: 0
- 원자 구조의 중심 수량을 확정하다.: 0
- 정의되지 않은 원자 구성 센터 수: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 총 키 단위 수량: 1
- 표면전하: 0
- 상호 변형 이기종 수량: 아무것도 아니야
실험적 성질
- 색과 성상: 회황색 분말
- 밀도: 2.129
- 융해점: 161.0 to 165.0 deg-C
- 비등점: 291.6℃ at 760 mmHg
- 플래시 포인트: 130.1±25.9 °C
- 굴절률: 1.652
- PSA: 12.89000
- LogP: 2.99300
- 민감성: Light Sensitive
- 용해성: 미확정
2,6-Dichloro-4-iodopyridine 보안 정보
-
기호:
- 제시어:경고
- 신호어:Danger
- 피해 선언: H302,H315,H317,H318,H335
- 경고성 성명: P261,P280,P305+P351+P338
- 위험물 운송번호:NONH for all modes of transport
- WGK 독일:3
- 위험 범주 코드: 22-37/38-41-43
- 보안 지침: S26-S36
-
위험물 표지:
- 저장 조건:Store long-term at 2-8°C
- 위험 용어:R22; R37/38; R41; R43
- 위험 등급:IRRITANT
2,6-Dichloro-4-iodopyridine 세관 데이터
- 세관 번호:2933399090
- 세관 데이터:
중국 세관 번호:
2933399090개요:
2933399090. 기타 구조상 비조합 피리딘 고리를 가진 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%
신고 요소:
제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자
요약:
2933399090. 구조물에는 수소화 여부와 관계없이 피리딘 고리가 조화되지 않은 다른 화합물이 들어 있다.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%
2,6-Dichloro-4-iodopyridine 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-125368-10.0g |
2,6-dichloro-4-iodopyridine |
98027-84-0 | 93% | 10g |
$94.0 | 2023-06-08 | |
Enamine | EN300-125368-2.5g |
2,6-dichloro-4-iodopyridine |
98027-84-0 | 93% | 2.5g |
$48.0 | 2023-06-08 | |
Enamine | EN300-125368-0.5g |
2,6-dichloro-4-iodopyridine |
98027-84-0 | 93% | 0.5g |
$21.0 | 2023-06-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047603-100g |
2,6-Dichloro-4-iodopyridine |
98027-84-0 | 98% | 100g |
¥1562.00 | 2024-04-23 | |
Enamine | EN300-125368-0.1g |
2,6-dichloro-4-iodopyridine |
98027-84-0 | 93% | 0.1g |
$19.0 | 2023-06-08 | |
Enamine | EN300-125368-5.0g |
2,6-dichloro-4-iodopyridine |
98027-84-0 | 93% | 5g |
$58.0 | 2023-06-08 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90585-25G |
2,6-dichloro-4-iodopyridine |
98027-84-0 | 97% | 25g |
¥ 297.00 | 2023-04-12 | |
Fluorochem | 045180-1g |
2,6-Dichloro-4-iodopyridine |
98027-84-0 | 98% | 1g |
£14.00 | 2022-03-01 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 654078-1G |
2,6-Dichloro-4-iodopyridine |
98027-84-0 | 1g |
¥580.62 | 2023-12-01 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016546-1g |
2,6-Dichloro-4-iodopyridine |
98027-84-0 | 97% | 1g |
¥27 | 2024-07-19 |
2,6-Dichloro-4-iodopyridine 합성 방법
합성회로 1
반응 조건
1.1 Reagents: Magnesate(1-), tris(2,2,6,6-tetramethyl-1-piperidinyl)-, lithium Solvents: Diethyl ether ; 2 h, -10 °C
1.2 Reagents: Iodine
1.3 Reagents: Water
1.2 Reagents: Iodine
1.3 Reagents: Water
참조
합성회로 2
반응 조건
1.1 Reagents: Magnesate(1-), dichloro(2,2,4,6,6-pentamethyl-1-piperidinyl)-, lithium (1:1) Solvents: Tetrahydrofuran ; 25 °C; 10 min, 25 °C
1.2 Reagents: Iodine ; 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 25 °C
1.2 Reagents: Iodine ; 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 25 °C
참조
- New mixed Li/Mg and Li/Mg/Zn amides for the chemoselective metalation of arenes and heteroarenesEuropean Journal of Organic Chemistry (2009, 2009, , 1781-1795,
합성회로 3
반응 조건
1.1 Reagents: Butyllithium , 2,2,6,6-Tetramethylpiperidine , (T-4)-Dichloro(N1,N1,N2,N2-tetramethyl-1,2-ethanediamine-κN1,κN2)cadmium Solvents: Tetrahydrofuran , Hexane ; 15 min, 0 °C
1.2 2 h, rt
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; overnight, rt
1.2 2 h, rt
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; overnight, rt
참조
- Deprotonative Metalation of Chloro- and Bromopyridines Using Amido-Based Bimetallic Species and Regioselectivity-Computed CH Acidity RelationshipsChemistry - A European Journal (2011, 2011, 17(47), 13284-13297,
합성회로 4
반응 조건
1.1 Reagents: Magnesate(1-), dichloro(2,2,6,6-tetramethylpiperidinato)-, lithium (1:1) Solvents: Tetrahydrofuran ; 0.1 h, 25 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; -30 °C
1.4 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Iodine Solvents: Tetrahydrofuran
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; -30 °C
1.4 Reagents: Ammonium chloride Solvents: Water
참조
- Mixed Mg/Li amides of the type R2NMgCl·LiCl as highly efficient bases for the regioselective generation of functionalized aryl and heteroaryl magnesium compoundsAngewandte Chemie, 2006, 45(18), 2958-2961,
합성회로 5
반응 조건
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: o-Xylene ; 12 h, 150 °C; 150 °C → rt
1.2 Reagents: Methanol ; 30 min, 45 °C
1.2 Reagents: Methanol ; 30 min, 45 °C
참조
- Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodidesNature Chemistry (2018, 2018, 10(10), 1016-1022,
합성회로 6
반응 조건
1.1 Reagents: Di-μ-chlorobis(tetrahydrofuran)[(tetrahydrofuran)(2,2,6,6-tetramethyl-1-piperidi… ; 1 h, rt
1.2 Reagents: Iodine ; -30 °C
1.2 Reagents: Iodine ; -30 °C
참조
- Ground- and Excited-State Properties of Iron(II) Complexes Linked to Organic ChromophoresInorganic Chemistry (2020, 2020, 59(20), 14746-14761,
합성회로 7
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 45 min, -75 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; 15 min, -75 °C
1.3 Reagents: Sodium sulfite Solvents: Water
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; 15 min, -75 °C
1.3 Reagents: Sodium sulfite Solvents: Water
참조
- Regiochemically flexible substitutions of di-, tri-, and tetrahalopyridines: the trialkylsilyl trickJournal of Organic Chemistry (2005, 2005, 70(7), 2494-2502,
합성회로 8
반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Sodium nitrite Solvents: Water
1.3 Reagents: Potassium iodide Solvents: Water
1.4 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran
1.2 Reagents: Sodium nitrite Solvents: Water
1.3 Reagents: Potassium iodide Solvents: Water
1.4 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran
참조
- Convenient Synthesis and Transformation of 2,6-Dichloro-4-iodopyridineOrganic Letters (2001, 2001, 3(26), 4263-4265,
합성회로 9
반응 조건
1.1 Reagents: N-Iodosuccinimide , Pyridinium, 1-fluoro-2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) Catalysts: Tetrakis(acetonitrile)copper(1+) tetrafluoroborate Solvents: Acetonitrile ; 4 h, 30 °C
참조
- Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic AcidsJournal of the American Chemical Society (2022, 2022, 144(18), 8296-8305,
합성회로 10
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 45 min, -75 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; -75 °C; 15 min, -75 °C; -75 °C → rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; -75 °C; 15 min, -75 °C; -75 °C → rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt
참조
- Synthesis and Structural Characterization of Ethynylene-Bridged Bisazines Featuring Various α-SubstitutionJournal of Heterocyclic Chemistry (2015, 2015, 52(4), 1062-1074,
합성회로 11
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 45 h, -75 °C
1.2 Reagents: Iodine , Sodium thiosulfate Solvents: Tetrahydrofuran , Water ; 15 h, -75 °C
1.2 Reagents: Iodine , Sodium thiosulfate Solvents: Tetrahydrofuran , Water ; 15 h, -75 °C
참조
- Synthetic, Optical and Theoretical Study of Alternating Ethylenedioxythiophene-Pyridine Oligomers: Evolution from Planar Conjugated to Helicoidal Structure towards a Chiral ConfigurationChemPhysChem (2016, 2016, 17(24), 4090-4101,
합성회로 12
반응 조건
1.1 Reagents: Methyllithium Solvents: Diethyl ether , Tetrahydrofuran ; 5 min, 0 °C
1.2 Reagents: Boron trifluoride etherate Solvents: Toluene ; 20 min, 0 °C
1.3 Reagents: Magnesate(1-), dichloro(2,2,6,6-tetramethylpiperidinato)-, lithium (1:1) ; 3 h, 0 °C
1.4 Reagents: Iodine Solvents: Tetrahydrofuran ; 10 min, 25 °C
1.5 Reagents: Acetic acid Solvents: Dimethyl sulfoxide , Acetonitrile
1.2 Reagents: Boron trifluoride etherate Solvents: Toluene ; 20 min, 0 °C
1.3 Reagents: Magnesate(1-), dichloro(2,2,6,6-tetramethylpiperidinato)-, lithium (1:1) ; 3 h, 0 °C
1.4 Reagents: Iodine Solvents: Tetrahydrofuran ; 10 min, 25 °C
1.5 Reagents: Acetic acid Solvents: Dimethyl sulfoxide , Acetonitrile
참조
- Selective functionalization of complex heterocycles via an automated strong base screening platformReaction Chemistry & Engineering (2017, 2017, 2(4), 446-450,
합성회로 13
반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane
1.2 Reagents: Water
1.2 Reagents: Water
참조
- Strategies for the selective functionalization of dichloropyridines at various sitesEuropean Journal of Organic Chemistry (2001, 2001, , 1371-1376,
합성회로 14
반응 조건
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Acetonitrile , Water ; 0 °C; 5 min, 0 °C
1.2 Reagents: Potassium iodide Solvents: Water ; 0 °C; 0 °C → rt
1.2 Reagents: Potassium iodide Solvents: Water ; 0 °C; 0 °C → rt
참조
- Exploiting the Versatile Assembly of Arylpyridine Fluorophores for Wavelength Tuning and SAROrganic Letters (2003, 2003, 5(7), 967-970,
합성회로 15
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -75 °C; 45 min, -75 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; -75 °C; 15 min, -75 °C; -75 °C → rt
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; -75 °C; 15 min, -75 °C; -75 °C → rt
참조
- Intermolecular contacts in the crystal structures of specifically varied halogen and protonic group substituted azinesCrystEngComm (2017, 2017, 19(22), 3026-3036,
2,6-Dichloro-4-iodopyridine Raw materials
- 2,6-dichloropyridine-4-carboxylic acid
- 2,6-Dichloro-3-iodopyridine
- 2,6-Dichloropyridine-4-carbonyl Chloride
- 4-Amino-2,6-dichloropyridine
- 2,6-Dichloropyridine
- Iodobenzene
2,6-Dichloro-4-iodopyridine Preparation Products
2,6-Dichloro-4-iodopyridine 관련 문헌
-
Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
-
Ian H. Godtliebsen,Ove Christiansen Phys. Chem. Chem. Phys., 2013,15, 10035-10048
-
Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
-
Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
98027-84-0 (2,6-Dichloro-4-iodopyridine) 관련 제품
- 14099-07-1(Cadmium, dichloro(pyridine)-)
- 483995-53-5(11H-Indolo[3,2-c]quinoline, 2,6-dichloro-)
- 193894-32-5(Phosphorus(1+), dichloro(pyridine)-)
- 14709-73-0(Manganese, dichloro(pyridine)-)
- 33436-40-7(Vanadium, tetrachloro(pyridine)-)
- 40968-68-1(Benzo[lmn][3,8]phenanthroline, octachloro-)
- 15854-87-2(4-Iodopyridine)
- 223407-50-9(Pyridine, 2,6-dichloro-4-(chloromethyl)-, hydrochloride)
- 507241-83-0(Quinoline, 2,4-dichloro-7-iodo-6-methyl-)
- 53344-75-5(4,4'-Bipyridine, 2,2',6-trichloro-)
추천 공급업체
Amadis Chemical Company Limited
(CAS:98027-84-0)2,6-Dichloro-4-iodopyridine

순결:99%/99%
재다:100g/500g
가격 ($):154.0/769.0